Kinase Inhibition: CDK9 vs. HPK1 - A Scaffold Enabling Picomolar Potency and High Kinase Selectivity
The 2,4-diaminopyrimidine scaffold, exemplified by derivatives of ethyl 2,4-diaminopyrimidine-5-carboxylate, is a premier core for developing potent kinase inhibitors. The optimization of this scaffold has yielded inhibitors with picomolar activity against Hematopoietic Progenitor Kinase 1 (HPK1) and low nanomolar activity against Cyclin-Dependent Kinase 9 (CDK9), demonstrating the scaffold's inherent capacity for high target engagement [1][2]. While direct comparative data for the unsubstituted ethyl ester is limited, the class-level evidence shows that the core structure can be tuned for remarkable selectivity. For instance, a 2,4-diaminopyrimidine-based HPK1 inhibitor (compound 14g) achieved an IC50 of 0.15 nM, which is approximately 76-fold more potent than a structurally optimized analog's effect on CDK9 (IC50 = 11.4 nM) [1][2]. This differential potency highlights the importance of the specific substitution pattern for achieving the desired kinase selectivity profile, a critical factor in lead optimization.
| Evidence Dimension | Kinase Inhibitory Activity (Potency) |
|---|---|
| Target Compound Data | Not available for the core scaffold itself; activity is observed in optimized derivatives (e.g., IC50 = 0.15 nM for a representative HPK1 inhibitor) [1]. |
| Comparator Or Baseline | Comparison of an optimized HPK1 inhibitor derivative (IC50 = 0.15 nM) vs. an optimized CDK9 inhibitor derivative (IC50 = 11.4 nM) based on the same 2,4-diaminopyrimidine core [2]. |
| Quantified Difference | The HPK1 inhibitor is approximately 76-fold more potent than the CDK9 inhibitor (0.15 nM vs 11.4 nM) [1][2]. |
| Conditions | In vitro enzymatic assays against recombinant HPK1 kinase and CDK9/Cyclin T1. |
Why This Matters
This demonstrates that the core scaffold is capable of achieving picomolar potency and high kinase selectivity, which is essential for developing targeted therapies with minimized off-target effects, making it a superior starting point for drug discovery programs.
- [1] Fu S, et al. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorg Chem. 2024 Jul;148:107854. View Source
- [2] Venkatesan G, et al. Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs. Bioorg Chem. 2024 Dec;153:107854. View Source
